molecular formula C19H22N2O4 B5574198 2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B5574198
M. Wt: 342.4 g/mol
InChI Key: VVXWKELZIZGETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Methods

Research into chemoselective acetylation processes, such as those involving the acetylation of 2-aminophenol to produce intermediates like N-(2-hydroxyphenyl)acetamide, highlights the importance of such compounds in synthesizing antimalarial drugs and other pharmaceutical agents. These processes often explore the optimization of reaction conditions, offering pathways to synthesize complex molecules efficiently (Magadum & Yadav, 2018).

Photoreactivity Studies

The study of photoreactions, such as those involving flutamide and its photoreactivity in different solvents, provides insights into the stability and reactivity of related acetamide derivatives under various conditions. Such research is crucial for understanding the behavior of pharmaceutical compounds upon exposure to light, which can inform the development of more stable and effective drugs (Watanabe et al., 2015).

Pharmacological Assessments

Investigations into novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities offer a glimpse into the therapeutic applications of these compounds. Such studies contribute to the identification and development of new drugs with improved efficacy and safety profiles (Rani et al., 2016).

Hydrogen Bond Studies

Exploratory studies on the hydrogen bonding capabilities of substituted acetamides enhance our understanding of molecular interactions, which is vital for drug design and the development of materials with specific properties (Romero & Margarita, 2008).

Theoretical and DFT Calculations

Theoretical studies and density functional theory (DFT) calculations on orcinolic derivatives, including assessments of their optical properties and reactions with OH− ions, demonstrate the interdisciplinary approach to studying acetamide derivatives. These insights are crucial for the development of sensors, indicators, and other analytical tools (Wannalerse et al., 2022).

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-9-10-14(11-16(13)21(23)24)20-18(22)12-25-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWKELZIZGETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.